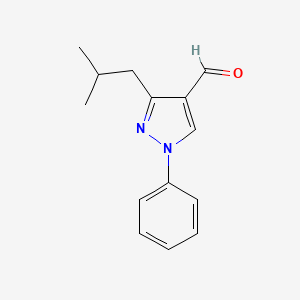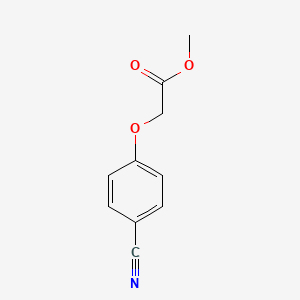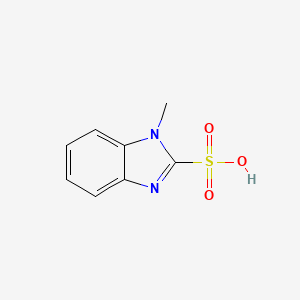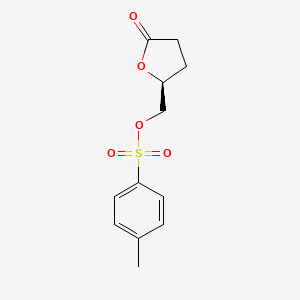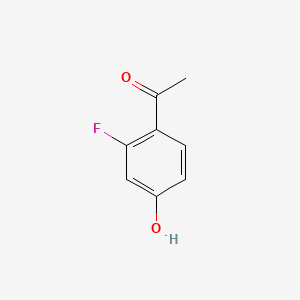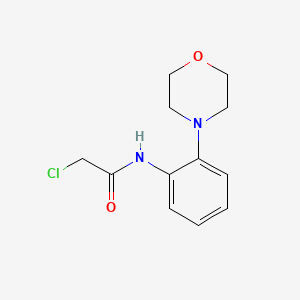
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to various aromatic or heteroaromatic moieties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for various applications, including therapeutic effects against diseases, corrosion inhibition, and antimicrobial activity.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, typically starting from aniline derivatives or other aromatic amines. For instance, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro . Another study describes the synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides through the condensation of chloroacetamides with morpholine . These examples suggest that the synthesis of 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide would likely involve similar condensation reactions with appropriate starting materials.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using X-ray diffraction analysis . The molecular structures of these compounds are crucial for understanding their reactivity and interaction with biological targets or metal surfaces in the case of corrosion inhibitors.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of a morpholino group, as in the case of N-[Morpholin-4-yl(phenyl)methyl]acetamide, can influence the reactivity and interaction of the compound with other chemical species . The chemical behavior of these compounds under different conditions, such as in the presence of acids or bases, can lead to different reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and adsorption behavior, are influenced by their molecular structure. For instance, the adsorption behavior of N-[Morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution was studied, showing that the compound exhibits good inhibition efficiency and follows the Langmuir adsorption isotherm model . These properties are essential for the practical application of these compounds, whether in medicinal chemistry or materials science.
Aplicaciones Científicas De Investigación
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds similar in structure to 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide, have garnered attention for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle featuring a nitrogen and an oxygen atom, is found in numerous organic compounds with diverse biological activities. Recent reviews highlight the significance of morpholine derivatives in pharmacology, demonstrating their potential in drug design for various therapeutic applications. The exploration of morpholine and pyran analogues has revealed their potent pharmacophoric activities, prompting further research to design and synthesize novel derivatives for pharmacological use (Asif & Imran, 2019).
Environmental and Toxicological Studies
Advanced oxidation processes (AOPs) are used to treat recalcitrant compounds in the environment, such as acetaminophen, which shares structural similarities with 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide. Studies on AOPs have shown effectiveness in degrading acetaminophen and its derivatives, leading to the generation of various by-products and insights into potential environmental impacts. This research is crucial for understanding the fate of similar compounds in water treatment processes and their ecological implications (Qutob et al., 2022).
Furthermore, the assessment of neurotoxic potential and the interactions with organophosphorus toxicants highlight the importance of understanding the broader implications of chemical compounds on biological systems. These studies provide a foundation for assessing the safety and environmental impact of morpholine derivatives and related compounds (Richardson, 1995); (Casida & Quistad, 2005).
Safety and Hazards
This compound should be handled with care. Some safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept away from clothing/combustible materials .
Propiedades
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNSJNSHLAAUEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357129 |
Source


|
| Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303151-23-7 |
Source


|
| Record name | 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)




